molecular formula C32H28N2O8 B8234785 2-(Dicyanomethylene)indan-1,3-dione

2-(Dicyanomethylene)indan-1,3-dione

Cat. No.: B8234785
M. Wt: 568.6 g/mol
InChI Key: RERKLPZZVLRPGK-UHFFFAOYSA-N
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Description

2-(Dicyanomethylene)indan-1,3-dione is a complex organic compound known for its unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene with malononitrile under specific conditions. One efficient approach involves the use of dry tetrahydrofuran (THF) as a solvent, with the reaction yielding products in good to very good yields (78-90%) . The structure of the obtained products is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile undergoes various types of chemical reactions, including nucleophilic addition, cycloaddition, and condensation reactions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrazine derivatives, β-keto esters, and dimethyl acetylenedicarboxylate . The reactions are typically carried out under mild to moderate conditions, often in the presence of a solvent like THF.

Major Products Formed: The major products formed from reactions involving 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include spiro-pyranopyrazoles and oxa-aza-[3.3.3]propellanes

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile involves its role as a π-acceptor, facilitating nucleophilic addition reactions. The compound’s electron-withdrawing properties enhance its reactivity with nucleophiles, leading to the formation of various adducts and cyclic structures . The molecular targets and pathways involved in its biological activities are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile include other π-acceptor molecules such as 1,3-dioxolan-2-ylidenemalononitrile and 2-(1,3-dithiolan-2-ylidene)propanedinitrile . These compounds share structural similarities and exhibit comparable reactivity patterns.

Uniqueness: What sets 2-(1,3-Dioxoinden-2-ylidene)propanedinitrile apart is its unique combination of functional groups, which confer distinct electronic and steric properties.

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)propanedinitrile;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6.C12H4N2O2/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18;13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-8H,9-16H2;1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERKLPZZVLRPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCCO1.C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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